molecular formula C20H16N4O2 B2615039 (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide CAS No. 1005881-58-2

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide

Cat. No.: B2615039
CAS No.: 1005881-58-2
M. Wt: 344.374
InChI Key: CQGGFBOMSOCEIN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide is a chemical compound designed for non-human research applications. This compound belongs to a class of molecules featuring a 2-cyanoacrylamide core, a structure known for its potential biological activity and role as a precursor in organic synthesis . The molecular architecture integrates a pyrazole heterocycle, a privileged scaffold in medicinal chemistry due to its diverse biological activities , linked to a push-pull electron system characterized by a cyano and carbonyl group as acceptors and a methoxyphenyl group as a potential donor . Such donor-π-conjugation–acceptor (D–π–A) systems are of significant interest in the development of organic materials with nonlinear optical characteristics, and have been investigated for applications as photo- and electroluminescent materials, including in dye lasers, fluorescent sensors, and organic light-emitting devices (OLEDs) . The presence of the 4-methoxyphenyl substituent on the pyrazole ring may influence the compound's electronic properties and biological profile. Related compounds are typically synthesized via condensation reactions between an appropriate aldehyde, such as a pyrazole-4-carbaldehyde, and a 2-cyanoacetamide derivative under basic conditions in ethanol . Researchers can employ techniques like NMR spectroscopy and single-crystal X-ray diffraction to confirm the structure and study the conformation, including dihedral angles between ring systems and intermolecular interactions such as N–H···O and N–H···N hydrogen bonding that can stabilize the crystal lattice . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-7-14(8-10-18)19-16(13-22-24-19)11-15(12-21)20(25)23-17-5-3-2-4-6-17/h2-11,13H,1H3,(H,22,24)(H,23,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGGFBOMSOCEIN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to introduce the phenyl group. The final step involves the addition of a cyano group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide exhibit potent anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to act as an inhibitor of key enzymes involved in cancer metabolism has been a focal point in recent studies .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This property positions it as a candidate for developing new anti-inflammatory drugs .

Central Nervous System Disorders

Emerging research suggests that pyrazole-based compounds may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress within neural tissues .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide, particularly against fungal pathogens. Preliminary studies have indicated that similar pyrazole compounds exhibit fungicidal activity, which could be beneficial in agricultural settings .

Herbicidal Properties

Research into the herbicidal effects of this compound has shown promise in selectively targeting weed species while minimizing damage to crops. This selectivity is attributed to its ability to interfere with specific metabolic pathways in plants .

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, researchers synthesized several pyrazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating strong anticancer activity .

Case Study 2: Inflammatory Disease Model

A model of carrageenan-induced paw edema in rats was used to evaluate the anti-inflammatory effects of the compound. The study found that administration of the compound resulted in a marked decrease in swelling compared to control groups, confirming its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in cell survival pathways . This inhibition can lead to apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Structural Analogues from Chromone and Thiazolidinone Families

describes compounds 1–4 (Scheme 1), which share the α,β-unsaturated cyanoenamide backbone but differ in their heterocyclic cores and substituents:

  • Compound 1: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide replaces the pyrazole with a chromone ring. Chromones are known for antioxidant and anti-inflammatory activities, but the absence of the pyrazole’s nitrogen-rich structure may reduce binding affinity to metal ions or biological targets compared to the target compound .
  • Compounds 2–4: These incorporate thiazolidinone or diazaphosphinane rings. For example, Compound 4 includes a 4-methoxyphenyl group but pairs it with a sulfur-rich diazaphosphinane system.

Key Structural Differences :

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyrazole 4-Methoxyphenyl, N-phenylenamide Cyano, α,β-unsaturated enamide
Compound 1 () Chromone None Cyano, α,β-unsaturated enamide
Compound 4 () Diazaphosphinane 4-Methoxyphenyl, thioxo, sulfido Sulfur-containing moieties

Pyrazole-Based Derivatives with Varied Substituents

highlights pyrazole derivatives 13d–13f , which share the pyrazole core but differ in substituents and appended functional groups:

  • 13d: Features a 4-methoxyphenyl group (like the target compound) but includes a thioxothiazolidinone ring.
  • 13e–13f : Substitute the methoxy group with nitro groups. The electron-withdrawing nitro substituents reduce electron density on the pyrazole ring, which may decrease stability under acidic conditions relative to the target compound’s methoxy group .

Electronic and Computational Analysis

For example:

  • The cyano group in the target compound may create a stronger dipole moment compared to sulfur-containing analogs (e.g., Compound 4 in ), affecting solubility or intermolecular interactions.

Biological Activity

The compound (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C20H17N5O2
  • Molecular Weight : 365.38 g/mol
  • CAS Number : 1005881-58-2

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In particular, it has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that this compound can significantly reduce cell viability in cancer cells. For example, a study involving gastric cancer cell lines showed a dose-dependent decrease in cell proliferation upon treatment with this compound .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. Mechanistic studies revealed that it leads to the activation of pro-apoptotic markers such as cleaved PARP and caspase 3, suggesting its potential as an anticancer agent .
  • Targeting Specific Pathways : The compound's mechanism of action includes the disruption of protein-protein interactions critical for cancer cell survival. For instance, it has been shown to inhibit the ELF3-MED23 interaction, which is vital for HER2 signaling in certain cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Other Biological Activities

Emerging research suggests that this compound may also possess anti-inflammatory and analgesic properties. Preliminary studies have indicated a reduction in inflammatory markers in animal models treated with this compound, warranting further investigation into its therapeutic applications beyond oncology .

Data Table of Biological Activities

Activity TypeCell Line/OrganismConcentration RangeEffect ObservedReference
AnticancerNCI-N87 (gastric)0 - 100 μMReduced cell viability
Apoptosis InductionNCI-N87 (gastric)10 - 50 μMIncreased cleaved PARP and caspase 3
AntimicrobialE. coli50 - 200 μg/mLInhibition of bacterial growth
Anti-inflammatoryAnimal modelNot specifiedDecreased inflammatory markers

Case Study 1: Anticancer Efficacy in Gastric Cancer

In a controlled laboratory setting, this compound was tested on NCI-N87 gastric cancer cells. The study found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations of the compound .

Case Study 2: Antimicrobial Activity Assessment

A separate study evaluated the antimicrobial properties of the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations ranging from 50 to 200 μg/mL, suggesting its potential utility as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for (E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation between N-phenyl-2-cyanoacetamide and 5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in ethanol under reflux with catalytic pyridine . Optimization involves adjusting reaction time (typically 7–12 hours), temperature (70–80°C), and stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide). Yield improvements (e.g., 72–85%) are achieved by slow cooling to precipitate pure crystals. Purity is confirmed via TLC and recrystallization from ethanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

  • NMR : Compare chemical shifts (e.g., pyrazole protons at δ 7.8–8.2 ppm, methoxy group at δ 3.8 ppm) and coupling constants to verify stereochemistry .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1420) .
  • X-ray crystallography : Resolve the (E)-configuration and dihedral angles (e.g., 11.22° between aromatic rings) using SHELX for refinement .

Q. What spectroscopic methods are suitable for analyzing electronic properties?

  • UV-Vis spectroscopy : Characterize π→π* transitions (e.g., absorption maxima at 350–400 nm) to study donor-π-acceptor (D-π-A) behavior .
  • Fluorescence spectroscopy : Measure emission spectra to assess environmental sensitivity (e.g., polarity-dependent Stokes shifts) .
  • IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate electron density distribution and reactivity?

Multiwfn calculates real-space functions (e.g., electrostatic potential, electron localization function) to map nucleophilic/electrophilic sites. For example:

  • Electrostatic potential (ESP) : Identify electron-deficient regions (e.g., cyano group) for nucleophilic attack .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer efficiency in optoelectronic applications .

Q. How do substituents on the pyrazole ring influence biological or photophysical activity?

  • Methoxy vs. nitro groups : Compare solubility (LogP) and π-conjugation via Hammett constants. Methoxy enhances solubility but reduces electron-withdrawing effects, while nitro groups improve charge transfer but increase toxicity .
  • Experimental validation : Synthesize derivatives (e.g., 4-nitrophenyl analogs) and test via enzyme inhibition assays or fluorescence quantum yield measurements .

Q. What strategies resolve contradictions in crystallographic data (e.g., twinning or disorder)?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms .
  • High-resolution data : Use synchrotron radiation (λ < 1 Å) to improve resolution and reduce R-factors (<5%) .

Q. How can experimental and theoretical data discrepancies in reaction mechanisms be analyzed?

  • Kinetic studies : Monitor intermediate formation via in-situ NMR or HPLC to validate computational transition states .
  • DFT calculations : Compare activation energies (e.g., for Knoevenagel condensation steps) with experimental Arrhenius parameters .

Q. What methodologies assess environmental sensitivity (e.g., pH, polarity) in optoelectronic applications?

  • Solvatochromism : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO) to correlate λmax with Reichardt’s ET(30) values .
  • pH titration : Track fluorescence quenching in acidic/basic conditions to identify protonation sites (e.g., pyrazole nitrogen) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Pharmacophore modeling : Use PyMOL or AutoDock to align derivatives and identify critical substituents (e.g., 4-methoxyphenyl for solubility) .
  • Biological testing : Screen analogs against cancer cell lines (e.g., MTT assays) and correlate IC50 values with computational descriptors (e.g., logP, polar surface area) .

Q. What quality control measures ensure reproducibility in multi-step syntheses?

  • In-process monitoring : Use HPLC to quantify intermediates (e.g., pyrazole-4-carbaldehyde) and ensure >95% purity before proceeding .
  • Batch consistency : Validate reaction parameters (e.g., stirring rate, inert atmosphere) via statistical design of experiments (DoE) .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and crystallographic data with CIF check reports .
  • Software tools : SHELX for crystallography , Multiwfn for electron density analysis , and Gaussian for DFT calculations .
  • Ethical considerations : Adhere to safety protocols for handling cyanide-containing intermediates and dispose of waste via approved channels .

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